N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide
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Overview
Description
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The compound N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide, also known as N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propylethanediamide, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory processes .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft . This enhances cholinergic neurotransmission, which is crucial for learning and memory . The compound’s action on AChE can influence various biochemical pathways related to cognitive function.
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can potentially alleviate symptoms of diseases characterized by cholinergic deficiency, such as Alzheimer’s disease . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide typically involves the alkylation of the corresponding amines with alkylating reagents. One common method includes the reaction of 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor for Alzheimer’s disease.
Uniqueness
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is unique due to its specific structural features and the presence of both piperazine and oxalamide moieties. This combination imparts distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-2-8-18-16(22)17(23)19-9-10-20-11-13-21(14-12-20)15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFGLYUZCFGQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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